molecular formula C22H22N2O2 B5728756 N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B5728756
M. Wt: 346.4 g/mol
InChI Key: KHCBFTUAKBDMQD-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an aniline group attached to a phenyl ring, which is further connected to an ethylphenoxy acetamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide typically involves a multi-step process. One common method starts with the preparation of 4-anilinophenyl acetic acid, which is then reacted with 4-ethylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound. The reaction conditions often include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aniline or phenoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)

Major Products Formed

    Oxidation: Quinones and related compounds

    Reduction: Amine derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-anilinophenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-anilinophenyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-anilinophenyl)-2-(4-bromophenoxy)acetamide

Uniqueness

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide stands out due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, chloro, or bromo analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a unique compound for specific applications.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-2-17-8-14-21(15-9-17)26-16-22(25)24-20-12-10-19(11-13-20)23-18-6-4-3-5-7-18/h3-15,23H,2,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCBFTUAKBDMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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